molecular formula C10H15N3O2 B2438284 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone CAS No. 2034399-29-4

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone

Cat. No.: B2438284
CAS No.: 2034399-29-4
M. Wt: 209.249
InChI Key: FLHPRAUIEGWOLG-UHFFFAOYSA-N
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Description

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone is a synthetic organic compound that belongs to the class of pyrazolopyrazines

Mechanism of Action

Target of Action

The primary target of the compound, also known as 2-ethoxy-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one, is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions .

Mode of Action

This compound acts as a negative allosteric modulator (NAM) of mGluR2 . It binds to the receptor, leading to a decrease in the receptor’s response to glutamate, the primary excitatory neurotransmitter in the CNS . This modulation of synaptic transmission and neuronal excitability in the CNS leads to various cellular events .

Biochemical Pathways

The compound’s action on mGluR2 affects the glutamatergic system in the CNS, which is involved in various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies . The modulation of this system can have downstream effects on various brain regions, including the cortex, hippocampus, and striatum .

Pharmacokinetics

Cyclic derivatives of similar compounds have shown improved plasma exposure , suggesting potential strategies for improving the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a negative allosteric modulator of mGluR2. By reducing the response of mGluR2 to glutamate, it can modulate synaptic transmission and neuronal excitability in the CNS . This can potentially lead to therapeutic effects in various neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethoxyethanone with a suitable hydrazine derivative to form the pyrazole ring, followed by cyclization with a dihydropyrazine precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which are crucial for optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in ethanol under reflux conditions.

    Substitution: Ammonia or primary amines in ethanol at elevated temperatures.

Major Products

    Oxidation: Formation of pyrazolopyrazine oxides.

    Reduction: Formation of dihydropyrazolopyrazine derivatives.

    Substitution: Formation of amino or thiol-substituted pyrazolopyrazines.

Scientific Research Applications

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a negative allosteric modulator of mGluR2 sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-ethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-2-15-8-10(14)12-5-6-13-9(7-12)3-4-11-13/h3-4H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHPRAUIEGWOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCN2C(=CC=N2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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